Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone , which systematically describes its molecular framework. This nomenclature follows IUPAC Rule C-14.6 for ketones and Rule C-14.4 for substituted aromatic systems, prioritizing the ethanone moiety as the parent chain. The CAS Registry Number assigned to this compound is 61034-02-4 , a unique identifier in the Chemical Abstracts Service database that distinguishes it from structurally similar molecules.
| Property | Value |
|---|---|
| CAS Registry Number | 61034-02-4 |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone |
| Molecular Formula | C$${19}$$H$${18}$$N$${2}$$O$${3}$$ |
The ethanone group (C=O) serves as the principal functional group, while the 2,4-dimethoxyphenyl and 1-phenylpyrazol-4-yl substituents occupy adjacent positions on the central carbon chain. This configuration is critical for distinguishing it from positional isomers.
Molecular Formula and Structural Isomerism
The molecular formula C$${19}$$H$${18}$$N$${2}$$O$${3}$$ reveals a molecular weight of 322.4 g/mol , calculated from the atomic masses of its constituent elements. Structural isomerism in this compound arises from three primary factors:
- Substituent positioning on the phenyl ring (ortho/meta/para configurations of methoxy groups)
- Pyrazole ring substitution patterns (1-phenyl vs. alternative N-linked aryl groups)
- Keto-group orientation relative to heterocyclic and aromatic systems
The compound exhibits restricted rotation around the central carbon-carbon bond connecting the dimethoxyphenyl and pyrazole groups, potentially leading to atropisomerism under specific steric conditions. However, no experimental evidence of isolable atropisomers has been reported to date.
Synonyms and Alternative Naming Conventions
This compound is documented under multiple naming systems, reflecting historical synthesis pathways and variations in chemical nomenclature practices:
| Synonym Type | Name |
|---|---|
| Systematic Alternative | 2-(1-Phenyl-1H-pyrazol-4-yl)-1-(2,4-dimethoxyphenyl)ethanone |
| Semi-systematic | 4-(2-(2,4-Dimethoxyphenyl)acetyl)-1-phenyl-1H-pyrazole |
| Trivial | Dimethoxyphenyl pyrazole ketone |
Properties
CAS No. |
61034-02-4 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-8-9-17(19(11-16)24-2)18(22)10-14-12-20-21(13-14)15-6-4-3-5-7-15/h3-9,11-13H,10H2,1-2H3 |
InChI Key |
XCBFRUVFZZCVJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, phenyl hydrazine reacts with appropriate ketones or aldehydes under reflux in ethanol with catalytic acetic acid to form the 1-phenyl-pyrazole intermediate. This step is monitored by thin-layer chromatography (TLC) to ensure completion.
Formation of 1-Phenyl-1H-pyrazol-4-yl Intermediate
Alternative Substitution and Cyclization Methods
- Substitution reactions involving 2,4-dinitroaniline and bromo-substituted pyrazolyl ethanones have been reported for related pyrazole derivatives, using solvents such as methanol, ethanol, or water at elevated temperatures (100–110 °C) with reflux stirring.
- Reduction and cyclization steps using metallic indium and hydrochloric acid facilitate the formation of complex pyrazole-containing intermediates, which can be adapted for the synthesis of related ethanone compounds.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Phenyl hydrazine + β-acetyl naphthalene, EtOH, AcOH | Reflux (~78) | 30 min | ~77 | Monitored by TLC |
| Acylation to ethanone | 2,4-dimethoxyacetophenone derivative + pyrazole | Room temp to reflux | Several hours | Variable | Requires optimization for regioselectivity |
| Substitution (related method) | 2,4-dinitroaniline + 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone | 100–110 | 3–4 hours | ~88 | Solvent: water or alcohols |
| Reduction and cyclization | Metal indium + HCl | 100–110 | 5–6 hours | ~81 | For related pyrazole intermediates |
Analytical Characterization Supporting Preparation
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): Confirms structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies functional groups such as C=O and aromatic C-H.
- Melting Point Determination: Assesses purity and consistency of the product.
Research Findings and Optimization Notes
- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially during acylation and substitution steps.
- The choice of solvent and temperature critically affects yield and purity. Water and alcohols are preferred solvents for substitution reactions due to environmental and safety considerations.
- Metal indium reduction is an effective method for cyclization in related pyrazole derivatives, suggesting potential applicability in the preparation of the target ethanone compound.
- Although direct literature on this exact compound is limited, analogous pyrazole derivatives synthesized by similar methods have shown good yields and reproducibility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The ethanone's carbonyl group and electron-rich aromatic systems enable multiple oxidation pathways:
Key findings:
-
Selective oxidation at the 2,4-dimethoxyphenyl group occurs preferentially over pyrazole modification due to steric protection
-
Pyrazole N-oxidation requires strong peroxides under acidic conditions
Reduction Pathways
The compound's conjugated system allows targeted reductions:
Table 2: Reduction Characteristics
| Target Site | Reagent System | Product Structure | Selectivity |
|---|---|---|---|
| Ketone → Alcohol | NaBH₄/MeOH (0°C) | Secondary alcohol | 92% |
| Aromatic Rings | H₂/Pd-C (50 psi) | Tetrahydro derivative | <5% |
| Methoxy Groups | LiAlH₄/THF (reflux) | Demethylated phenol | 78% |
Notable observations:
-
Borohydride reductions preferentially target the ketone without affecting methoxy groups
-
Catalytic hydrogenation shows minimal reactivity due to aromatic stabilization
Electrophilic Substitution
The electron-rich aromatic systems undergo regioselective substitutions:
Figure 1: Substitution Pattern Analysis
textPosition Reactivity (Relative) Preferred Electrophiles 2'-OCH₃ 1.00 Nitronium ion 4'-OCH₃ 0.82 Sulfur trioxide Pyrazole C3 0.45 Diazonium salts
Experimental data from analogous compounds shows:
-
Nitration occurs para to methoxy groups (91% ortho/para ratio)
-
Sulfonation requires fuming H₂SO₄ at 150°C for measurable yields
Cyclization Reactions
The compound serves as precursor for heterocyclic systems:
Scheme 1: Thiazole Formation
-
Treatment with P₄S₁₀ generates thioamide intermediate
-
Cyclocondensation with α-haloketones yields:
Table 3: Cyclization Outcomes
| Conditions | Product Class | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| Ethanol reflux | Thiazole | 0.22-0.25 vs S. aureus |
| DMF/POCl₃ | Pyrazolo[1,5-a]pyrimidine | 1.8 μM (A549 cells) |
| NH₃/I₂ | Cyano-imidazo[1,2-b]pyrazole | 76% apoptosis induction |
Cross-Coupling Reactions
Pd-mediated couplings demonstrate versatility:
textBuchwald-Hartwig Amination: Ar-Br + R₂NH → Ar-NR₂ (82% yield) Suzuki-Miyaura: Ar-B(OH)₂ + HetAr-X → Biaryl (68%)
Key limitations:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of the target compound with similar ethanone derivatives:
Physicochemical Properties
- Solubility: The 2,4-dimethoxyphenyl group increases aqueous solubility compared to non-polar analogues like 1-(2-phenylthiazol-4-yl)ethanone .
- Thermal Stability: Pyrazole-containing ethanones generally exhibit higher thermal stability than oxazole derivatives due to aromatic conjugation .
Research Findings and Implications
- Pharmacological Potential: Pyrazole-ethanones are frequently explored as kinase inhibitors (e.g., JAK2 or CDK inhibitors), with methoxy groups improving target affinity .
- Limitations: The compound’s higher molecular weight (~338 g/mol) may reduce bioavailability compared to smaller analogues like oxazole-ethanones (183 g/mol) .
Biological Activity
Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-, also known by its CAS number 61034-02-4, is a compound with significant biological activity attributed to its structural features. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- is C19H18N2O3, with a molecular weight of 322.358 g/mol. The compound contains both ethanone and pyrazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.358 g/mol |
| CAS Number | 61034-02-4 |
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole derivatives exhibit notable anti-inflammatory properties. A study demonstrated that derivatives similar to Ethanone showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain synthesized variants exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
Ethanone derivatives have been evaluated for their antimicrobial activity against various pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections . The mechanism of action is believed to involve disruption of microbial cell membranes.
Antitumor Activity
The antitumor potential of pyrazole derivatives is well-documented. Ethanone has been shown to induce apoptosis in cancer cells through various pathways. For instance, a study reported that compounds derived from similar structures inhibited cell proliferation in several human cancer cell lines .
Case Studies
- Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory effects of pyrazole derivatives found that certain compounds exhibited significant inhibition of inflammatory markers in animal models. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of pyrazole derivatives revealed that Ethanone exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
The biological activities of Ethanone are largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
- Cytokine Modulation : These compounds can modulate the expression of cytokines, leading to reduced inflammation and tumor growth.
Q & A
Q. Example Protocol :
Combine α,β-unsaturated ketone (1 mmol) with hydrazine hydrate (1 mmol) in acetic acid (5 mL).
Reflux for 4 hours, cool, and pour into ice.
Filter and recrystallize from ethanol.
Q. Table 1: Comparative Synthesis Conditions
| Starting Material | Reagent | Solvent | Time (hr) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| α,β-unsaturated ketone | Hydrazine hydrate | Acetic acid | 4 | 56.5 | 98% | |
| Chalcone derivative | 2,4-Dinitrophenylhydrazine | Acetic acid | 4 | 62 | 95% |
Which spectroscopic and crystallographic methods are critical for structural validation?
Basic Research Question
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., dimethoxy groups at 2,4-positions, pyrazole ring protons) .
- FTIR : Carbonyl (C=O) stretches at ~1700 cm and aromatic C-H bends at ~3000 cm .
- Crystallography :
Advanced Tip : Use ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing .
How can researchers resolve contradictions in structural data from XRD vs. computational models?
Advanced Research Question
- Validation Tools :
- Case Study : A 2-arylaminothiazol-4-one derivative showed discrepancies in tautomeric forms (enol vs. keto). XRD confirmed the enol configuration, while DFT aligned with NMR data .
What strategies optimize reaction yield and purity for scale-up synthesis?
Advanced Research Question
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. acetic acid) and stoichiometry to identify optimal conditions .
- Chromatography : Flash column chromatography (hexane:ethyl acetate) removes byproducts (e.g., unreacted hydrazines) .
- Kinetic Monitoring : TLC (5:1 ethyl acetate/hexane) tracks reaction progress to minimize over-reaction .
What are the key structural features confirmed through XRD?
Basic Research Question
Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| Unit cell (Å) | a=6.0686, b=18.6887, c=14.9734 | |
| Dihedral angle (pyrazole-phenyl) | 88.14° | |
| C=O bond length | 1.22 Å |
Implications : The near-perpendicular orientation of substituents suggests limited conjugation, influencing electronic properties .
How can computational modeling predict reactivity or biological activity?
Advanced Research Question
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or CDK1 enzymes) using AutoDock Vina .
- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with logP or H-bonding capacity .
What are the implications of substituent effects on physicochemical properties?
Advanced Research Question
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility (logS) but reduce metabolic stability .
- Steric Effects : Bulky substituents (e.g., 2,4-dimethoxy) hinder crystal packing, lowering melting points .
Q. Table 3: Substituent Impact on Properties
| Substituent | logP | Melting Point (°C) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| 2,4-OCH₃ | 3.2 | 160–162 | 0.45 | |
| 4-NO₂ | 3.8 | 185–187 | 0.12 |
How is tautomerism addressed in structural studies?
Advanced Research Question
- Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol) in solution .
- Low-Temperature XRD : Captures dominant tautomer in solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
